4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine
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Overview
Description
“4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine” is a versatile chemical compound used in diverse scientific research, showcasing its potential in drug development, materials science, and catalysis. It is a part of the pyrimidine family, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . Its molecular formula is C4H4N2 with a molar mass 80.088 g cm –3 and boiling point of 123-124°C .Scientific Research Applications
Nonlinear Optical Applications
Pyrimidine derivatives, such as those studied by Hussain et al. (2020), have shown promising applications in nonlinear optics (NLO) fields. Their research on thiopyrimidine derivatives, including analysis through density functional theory (DFT) and time-dependent DFT (TDDFT), highlighted the compounds' considerable NLO character. These properties recommend thiopyrimidine derivatives for optoelectronic associated high-technology applications, indicating a potential area of use for 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine derivatives as well (Hussain et al., 2020).
Antitumor and Antiviral Nucleosides
The scaffold of pyrrolo[2,3-d]pyrimidine (7-deazapurine) is identified as a privileged structure in the design of antitumor and antiviral nucleosides. Studies have shown that derivatives of 7-deazapurine nucleosides possess diverse biological activities, including potent cytostatic or cytotoxic effects against cancer cells and strong antiviral activities. These derivatives are especially significant in cancer treatment and as antiviral agents against HCV, underscoring the potential medical applications of related pyrimidine derivatives (Perlíková & Hocek, 2017).
Drug Design and Medicinal Chemistry
Pyrimidine derivatives are integral in drug design due to their versatile biological activities, encompassing antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. Their structural similarity to pyridine and presence in key biological molecules like DNA and RNA make them a critical focus in medicinal chemistry for developing new therapeutics. The broad potential utility of these compounds, including as ASK1 inhibitors for treating inflammation and pain, highlights their importance in pharmaceutical research and development (Verma et al., 2020).
Charge Transfer Materials
The study of 4,6-di(thiophen-2-yl)pyrimidine derivatives has contributed to the development of efficient charge transfer materials. By modifying the electronic and photophysical properties of these derivatives, researchers have improved their applicability in organic electronics. This research suggests potential applications for this compound derivatives in the creation of new materials for electronic and photonic devices (Irfan, 2014).
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . They have also been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
Related triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine” and similar compounds could have significant potential in future drug development and therapeutic applications.
properties
IUPAC Name |
4-methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-4-3-5-14(7-9)11-6-10(2)12-8-13-11/h6,8H,1,3-5,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPPNOMBKQHWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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